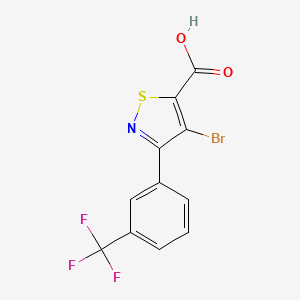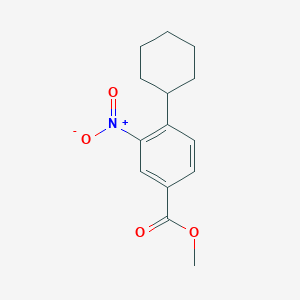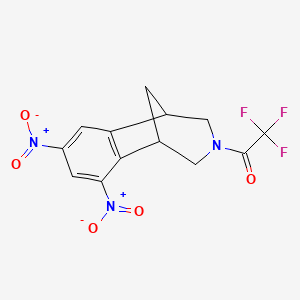
2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone is a complex organic compound characterized by its trifluoromethyl group and a benzazepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the trifluoromethyl group and the formation of the benzazepine ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydroxylamines.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Shares the trifluoromethyl group but has a simpler structure.
2,2,2-Trifluoroethylamine: Contains the trifluoromethyl group but differs in its functional groups and overall structure.
Uniqueness
2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone is unique due to its combination of a trifluoromethyl group and a benzazepine core, which imparts distinct chemical and biological properties not found in simpler compounds.
Eigenschaften
Molekularformel |
C13H10F3N3O5 |
|---|---|
Molekulargewicht |
345.23 g/mol |
IUPAC-Name |
1-(3,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H10F3N3O5/c14-13(15,16)12(20)17-4-6-1-7(5-17)11-9(6)2-8(18(21)22)3-10(11)19(23)24/h2-3,6-7H,1,4-5H2 |
InChI-Schlüssel |
IWIOYWHMULYHRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN(CC1C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)

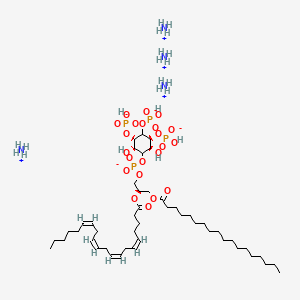
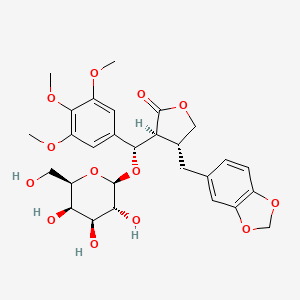


![N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate](/img/structure/B13407295.png)
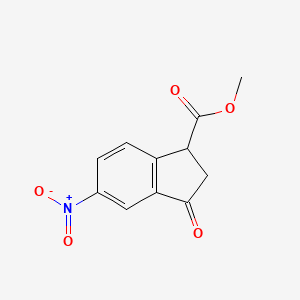

![2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid](/img/structure/B13407303.png)
